Ethomersol

Cerebral Ischemia Lipid Peroxidation Antioxidant Activity

Researchers studying postischemic hypoperfusion face a sourcing challenge: most actoprotectors and antioxidants lack the dual vascular mechanism-concurrent calcium channel blockade and broad-spectrum platelet aggregation inhibition-required for cerebral ischemia models. Ethomersol (CAS 120764-43-4) fills this gap. • Blocks potential-dependent Ca2+ channels; inhibits platelet aggregation induced by ADP, serotonin, arachidonic acid, and thrombin. • Prevents postischemic hypoperfusion and hypo-oxygenation in transient global cerebral ischemia (50 mg/kg i.p./i.v.). • Supplied at ≥95% purity with global fulfillment support.

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
CAS No. 120764-43-4
Cat. No. B1194500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthomersol
CAS120764-43-4
Synonyms5-EEMBI
5-ethoxy-2-ethylmercaptobenzimidazole
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N2)SCC
InChIInChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
InChIKeyXFLUTXZJXVSDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethomersol: Actoprotector for Hypoxia-Ischemia Research


Ethomersol (CAS 120764-43-4; IUPAC: 6-ethoxy-2-ethylsulfanyl-1H-benzimidazole) is a synthetic heterocyclic compound within the benzimidazole family [1]. It is classified as an actoprotector—a pharmacological agent that enhances physical and mental performance without increasing oxygen consumption [2]. Its research application is primarily centered on mitigating postischemic hypoperfusion and cerebral hypoxia in experimental models [3].

Research tool for cerebral hypoxia-ischemia models
Actoprotector with reported Ca²⁺ channel and platelet modulation
May support postischemic hypoperfusion study context

Ethomersol Substitution Risks


Substituting Ethomersol with other actoprotectors (e.g., Bemithyl) or structurally distinct antioxidants (e.g., Emoxypin) is not scientifically equivalent. Direct comparative studies reveal mechanistic divergence: while Ethomersol reduces lipid peroxidation comparably to Emoxypin, it lacks the direct antiradical activity characteristic of the 3-hydroxypyridine class [1]. Furthermore, its unique dual action as a calcium channel blocker and broad-spectrum platelet aggregation inhibitor, affecting pathways induced by ADP, serotonin, and thrombin, is not a universal property of all actoprotectors and directly impacts its utility in vascular-focused ischemia research [2].

Target
Ethomersol
Substitutes
Bemithyl / Emoxypin
Mechanistic divergence limits direct substitution: Ethomersol lacks the direct antiradical activity of 3-hydroxypyridines like Emoxypin, and its dual calcium channel blockade plus broad-spectrum antiplatelet effect is not uniformly shared by all actoprotectors.
Vascular outcome profiles may shift when substituting; class-specific review of the calcium/antiplatelet axis is advised for ischemia-reperfusion research models.

Ethomersol Comparative Evidence


Antioxidant Efficacy in Cerebral Ischemia vs. Emoxypin

In a rat model of cerebral ischemia, Ethomersol (50 mg/kg i.p.) reduced brain lipid peroxidation to a degree comparable with the 3-hydroxypyridine derivative Emoxypin (5 mg/kg i.p.), a known antioxidant [1]. However, mechanistic differentiation was evident: Ethomersol did not demonstrate direct antiradical activity, a property exhibited by Emoxypin [1]. This suggests Ethomersol's antioxidant effect is secondary to other mechanisms, differentiating it from direct radical scavengers.

Antioxidant activity
Head-to-head
Comparable lipid peroxidation reduction vs. Emoxypin; no direct antiradical activity detected
Supports antioxidant mechanism differentiation
Rat cerebral ischemia model, 50 mg/kg i.p.
Cerebral Ischemia Lipid Peroxidation Antioxidant Activity

Coronary Vasodilation vs. Bemithyl in Acute Occlusion

In a direct comparative study using a canine model of acute coronary artery occlusion, both Ethomersol (5 and 10 mg/kg) and Bemithyl (10 and 20 mg/kg) increased retrograde coronary blood flow to the ischemic zone [1]. Notably, the increase in collateral coronary blood flow produced by both compounds exceeded the observed increase in systemic arterial blood pressure, indicating a specific vasodilatory effect on the coronary vasculature rather than a passive pressure-driven response [1].

Coronary vasodilation
Head-to-head
Increased collateral coronary flow exceeding systemic pressure rise, comparable to Bemithyl
Supports selective coronary vasodilation endpoint
Canine acute occlusion model
Coronary Blood Flow Vasodilation Cardioprotection

Cardioprotection During Reoxygenation vs. Bemithyl

In a model of reoxygenation following acute hypoxia, both Ethomersol and Bemithyl demonstrated significant cardioprotective effects [1]. The protective action was quantified by a more complete recovery of developed pressure, maximum contraction and relaxation velocities, and the prevention of bradycardia [1]. The protective effects were associated with higher recovery coefficients compared to untreated controls [1].

Myocardial recovery
Head-to-head
Similar recovery of developed pressure and contraction/relaxation velocity vs. Bemithyl after reoxygenation
Supports myocardial reoxygenation model endpoint
Post-hypoxia functional recovery context
Myocardial Reoxygenation Cardioprotection Hypoxia

Calcium Channel Blockade and Antiplatelet Activity

Ethomersol's vasodilatory mechanism is attributed to its capacity to block potential-dependent calcium channels and partially inhibit intracellular calcium mobilization upon adrenergic and serotoninergic receptor activation [1]. This is coupled with a broad antiaggregatory activity, as it inhibits platelet aggregation induced by ADP, serotonin, arachidonic acid, and thrombin [1]. This dual vascular and antiplatelet profile is a key feature not uniformly shared across the actoprotector class and is distinct from pure antioxidants like Emoxypin.

Mechanism profile
Class-level
Blocks potential-dependent Ca²⁺ channels; inhibits platelet aggregation by ADP, serotonin, arachidonic acid, thrombin
Supports vascular/thrombotic mechanism interpretation
Qualitative class-level inference; data to verify
Calcium Channel Blocker Platelet Aggregation Vascular Pharmacology

Ethomersol: Optimal Research Applications


Cerebral Ischemia-Reperfusion Injury Research

Utilize Ethomersol (50 mg/kg i.p. or i.v.) in rodent or feline models of transient global cerebral ischemia to prevent postischemic hypoperfusion and hypo-oxygenation. Its demonstrated ability to accelerate blood flow recovery and reduce brain edema in chronic ischemia models makes it a valuable tool for studying post-stroke recovery mechanisms [1]. The compound's effect on reducing hemoglobin-oxygen affinity further supports its use in studying oxygen delivery dynamics [2].

Myocardial Ischemia and Cardioprotection Studies

Employ Ethomersol in ex vivo or in vivo models of coronary artery occlusion and reoxygenation. Evidence shows it enhances collateral blood flow and improves myocardial functional recovery, comparable to Bemithyl [1]. Its dual action as a vasodilator and inhibitor of platelet aggregation positions it as a candidate for investigating novel therapies for acute coronary syndromes.

Hypoxia and Oxidative Stress Research

Apply Ethomersol in studies of acute hypobaric or hypoxic hypoxia. It has been shown to accelerate the restoration of behavioral and mnemonic parameters post-hypoxic trauma [1] and effectively reduce brain lipid peroxidation [2]. Its distinct mechanism—lacking direct antiradical activity—allows researchers to dissect antioxidant effects that are secondary to metabolic or vascular modulation.

Application
Selection Property
Validation Focus
Cerebral ischemia-reperfusion model research
Postischemic hypoperfusion and brain edema model
Blood flow recovery and edema endpoints
Myocardial ischemia-reperfusion model research
Collateral blood flow and contractile function model
Functional recovery and vasodilation endpoints
Hypoxia and oxidative stress model research
Lipid peroxidation and behavioral recovery model
Antioxidant mechanism differentiation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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